molecular formula C13H21N5O3S2 B2552367 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-45-5

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2552367
CAS No.: 2097922-45-5
M. Wt: 359.46
InChI Key: UWODDAFQGXKPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a piperidine ring, a piperazine ring, and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the piperidine or piperazine rings.

Scientific Research Applications

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets such as enzymes or receptors.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperidine, piperazine, and thiadiazole derivatives. Examples include:

  • 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine
  • 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazine

Uniqueness

The uniqueness of 1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S2/c1-23(20,21)18-4-2-11(3-5-18)13(19)17-8-6-16(7-9-17)12-10-14-22-15-12/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWODDAFQGXKPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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